molecular formula C19H12ClN3O3 B2935905 7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 343375-49-5

7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2935905
CAS No.: 343375-49-5
M. Wt: 365.77
InChI Key: LAOGSQOCLXIOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a chloro group, a methyl group, an oxo group, a pyridinyl group, and a chromeno[2,3-b]pyridine ring. The presence of these functional groups and the overall structure of the molecule suggest that it could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or forming a new ring in the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a chromeno[2,3-b]pyridine ring system, which is a fused ring system containing a pyran (a six-membered ring with one oxygen atom) and a pyridine (a six-membered ring with one nitrogen atom). The compound also has a carboxamide group attached to the pyridine ring, a chloro group attached to the chromene ring, and a methyl group attached to the chromene ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could participate in acid-base reactions, the chloro group could be involved in substitution reactions, and the double bonds in the rings could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Fluorescent Probes for Metal Ion Detection

Compounds structurally related to the specified chemical have been designed as fluorescent probes for the selective detection of metal ions, such as copper ions (Cu2+), in aqueous solutions. These probes exhibit high selectivity for Cu2+ over other biologically relevant metals due to their unique chemical structures, demonstrating the utility of chromene derivatives in environmental monitoring and biochemical assays (Zhou Peng, 2010).

Heterocyclic Compound Synthesis

Chromone-3-carboxamides, closely related to the query compound, are key intermediates in the synthesis of diverse heterocyclic compounds. These chemical reactions result in the formation of compounds with potential pharmacological activities, showcasing the significance of chromene derivatives in medicinal chemistry research (M. Y. Kornev, D. S. Tishin, V. Sosnovskikh, 2019).

Crystallographic Studies

Research on the crystal structures of chromene derivatives has provided insights into their molecular conformations, which is crucial for understanding their reactivity and interaction with biological targets. Studies on compounds like 4-oxo-N-phenyl-4H-chromene-2-carboxamide have detailed their crystallographic characteristics, aiding in the design of compounds with desired physical and chemical properties (J. Reis et al., 2013).

Anticancer Compound Development

Derivatives of chromeno[4,3-b]pyridine have been explored for their potential as anticancer agents. Docking studies on synthesized compounds have identified specific derivatives showing promising activity against breast cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).

Cholinesterase Inhibitory Activity

Novel coumarin-pyridinium hybrids, structurally akin to the compound of interest, have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies are crucial in the search for effective treatments for neurological disorders, such as Alzheimer's disease (Fahimeh Vafadarnejad et al., 2018).

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

7-chloro-2-methyl-5-oxo-N-pyridin-4-ylchromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3/c1-10-13(18(25)23-12-4-6-21-7-5-12)9-15-17(24)14-8-11(20)2-3-16(14)26-19(15)22-10/h2-9H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOGSQOCLXIOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.